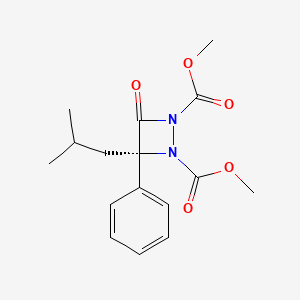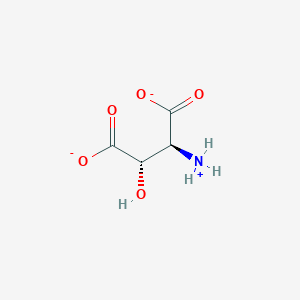![molecular formula C25H25N5 B1263095 Calix[5]pyrrole](/img/structure/B1263095.png)
Calix[5]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calix[5]pyrrole is a calixpyrrole.
Aplicaciones Científicas De Investigación
Ion Transport and Recognition
- Calix[4]pyrroles are used as molecular containers, exhibiting strong and selective receptors for anions and ion pairs, as well as carriers for transporting ions across membranes (Kim & Sessler, 2015).
- They show preferential binding to halide anions like fluoride and chloride, as well as phosphate and carboxylate anions, with ongoing efforts to improve affinity and selectivity (Saha, Lee, & Lee, 2015).
Analytical Applications
- Calix[4]pyrrole acts as a sensor, particularly in detecting anions through color changes. Modifications to its structure enhance its selectivity and binding effects (Mokhtari & Pourabdollah, 2013).
Supramolecular Chemistry
- Calix[4]pyrroles, known as non-aromatic tetrapyrrolic macrocycles, are critical in supramolecular chemistry for their roles in molecular recognition, extraction, and separation technology (Peng et al., 2020).
Potentiometric Sensors
- Calix[4]pyrroles have been used in potentiometric sensors for neutral nitrophenol isomers, demonstrating high selectivity and affinity in these applications (Piotrowski et al., 2001).
Ligand for p-block Elements
- Recently, calix[4]pyrroles have been employed as ligands for p-block elements, contributing valuable characteristics to main-group element chemistry (Ruppert, Sigmund, & Greb, 2021).
Anion-π Interaction
- Expanded calix[4]pyrroles can sense fluoride ions due to anion-π interactions in polar aprotic solvents (Mahanta et al., 2012).
Propiedades
Nombre del producto |
Calix[5]pyrrole |
|---|---|
Fórmula molecular |
C25H25N5 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
26,27,28,29,30-pentazahexacyclo[21.2.1.13,6.18,11.113,16.118,21]triaconta-1(25),3,5,8,10,13,15,18,20,23-decaene |
InChI |
InChI=1S/C25H25N5/c1-2-17-12-19-5-6-21(28-19)14-23-9-10-25(30-23)15-24-8-7-22(29-24)13-20-4-3-18(27-20)11-16(1)26-17/h1-10,26-30H,11-15H2 |
Clave InChI |
MAVTUVNWIBPJKQ-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=C(N2)CC3=CC=C(N3)CC4=CC=C(N4)CC5=CC=C(N5)CC6=CC=C1N6 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-(1-azepanylsulfonyl)-N-(6-bromo-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B1263014.png)





![5-Chloro-1H-imidazo[4,5-b]pyrazin-2(3H)-one](/img/structure/B1263024.png)

![(2S)-2-[[(2S)-2-[[(2S,3S,6R,7S)-2,3-diamino-8-[(4R)-2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl]-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B1263027.png)



